

Application Notes and Protocols for Cy3-PEG4-Alkyne in Fluorescence Microscopy

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Compound of Interest

Compound Name: Cy3-PEG4-Alkyne

Cat. No.: B12367035

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3-PEG4-Alkyne is a fluorescent probe combining the bright and photostable Cy3 dye with a terminal alkyne group, facilitated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is a cornerstone for bioorthogonal labeling, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This reaction enables the precise and efficient covalent labeling of azide-modified biomolecules in complex biological systems, including live and fixed cells. The PEG4 linker enhances the water solubility and biocompatibility of the probe, minimizing non-specific binding and improving accessibility to cellular targets. These characteristics make **Cy3-PEG4-Alkyne** an invaluable tool for visualizing a wide array of biological processes, from protein synthesis and glycosylation to tracking the localization and dynamics of specific biomolecules in drug discovery and development.

Core Applications

- **Fluorescent Labeling of Biomolecules:** Covalently attaches a bright, orange-fluorescent dye to azide-modified proteins, glycans, lipids, and nucleic acids.
- **Visualization of Cellular Processes:** Enables the imaging of dynamic processes such as protein trafficking, glycan dynamics, and cell proliferation.^{[1][2]}

- High-Resolution Imaging: Suitable for various fluorescence microscopy techniques, including confocal and super-resolution microscopy.[3]
- Flow Cytometry: Can be used to quantify the abundance of labeled biomolecules in cell populations.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of Cy3-PEG4-Alkyne

Property	Value	Reference
Molecular Formula	C ₄₁ H ₅₆ ClN ₃ O ₅	[4]
Excitation Maximum (λ _{ex})	~555 nm	
Emission Maximum (λ _{em})	~570 nm	
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	~0.20 - 0.31	
Solubility	Water, DMSO, DMF	

Table 2: Comparative Photostability of Common Fluorophores

Fluorophore	Relative Photostability	Key Considerations	Reference
Cy3	Good	A versatile and widely used fluorophore, though more photostable alternatives exist for prolonged imaging.	
Alexa Fluor 555	Excellent	Offers significant advantages in photostability over Cy3 for experiments requiring extended imaging times or high laser powers.	
Cy5	Moderate	Susceptible to photobleaching, especially in aqueous media.	
Alexa Fluor 647	Excellent	A more photostable alternative to Cy5 for far-red imaging.	
FITC	Poor	Prone to rapid photobleaching, limiting its use in long-term imaging experiments.	

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, which can then be labeled with **Cy3-PEG4-Alkyne**. A common example is the use of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) to label sialic acid residues.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Ac4ManNAz (or other desired azido sugar)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
- **Preparation of Azido Sugar Stock Solution:** Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).
- **Metabolic Labeling:** The following day, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).
- **Incubation:** Remove the old medium from the cells and replace it with the azido-sugar-containing medium. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Proceed to Protocol 2 for live-cell labeling or Protocol 3 for fixed-cell labeling.

Protocol 2: Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to label azide-modified biomolecules with **Cy3-PEG4-Alkyne** in living cells.

Materials:

- Metabolically labeled live cells (from Protocol 1)
- **Cy3-PEG4-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium
- DMSO

Procedure:

- Prepare Stock Solutions:
 - **Cy3-PEG4-Alkyne**: 1-5 mM in DMSO.
 - CuSO_4 : 20 mM in water.
 - THPTA: 100 mM in water.
 - Sodium Ascorbate: 100 mM in water (prepare fresh).
- Wash Cells: Gently wash the metabolically labeled cells twice with pre-warmed DPBS.
- Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order:
 - 950 μL DPBS

- 10 μ L of 20 mM CuSO_4 (final concentration: 200 μ M)
- 20 μ L of 100 mM THPTA (final concentration: 2 mM)
- Vortex briefly.
- Add 5-20 μ L of **Cy3-PEG4-Alkyne** stock solution (final concentration: 5-20 μ M).
- Vortex briefly.
- Add 10 μ L of 100 mM sodium ascorbate to initiate the reaction (final concentration: 1 mM).
- Labeling Reaction: Immediately add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.
- Wash and Image: Gently wash the cells three times with DPBS. Replace with complete culture medium and proceed to imaging.

Protocol 3: Fixed-Cell Labeling and Imaging

This protocol is for labeling azide-modified biomolecules in fixed cells, which is often compatible with subsequent immunofluorescence staining.

Materials:

- Metabolically labeled cells on coverslips (from Protocol 1)
- 4% Paraformaldehyde (PFA) in PBS
- PBS
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- Click reaction components (as in Protocol 2)
- DAPI or Hoechst stain (for nuclear counterstaining)
- Antifade mounting medium

Procedure:

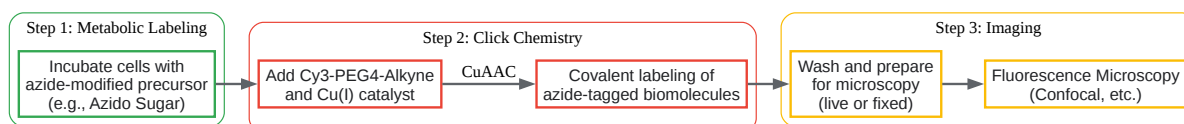
- **Fixation:** Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
- **Washing:** Wash cells three times with PBS for 5 minutes each.
- **(Optional) Permeabilization:** If labeling intracellular targets, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
- **Click Reaction:** Prepare the click reaction cocktail as described in Protocol 2. Add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
- **Washing:** Wash cells three times with PBS for 5 minutes each.
- **Nuclear Counterstaining:** Incubate cells with DAPI or Hoechst solution for 5 minutes.
- **Final Washes:** Wash cells twice with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Image the slides using a fluorescence microscope with appropriate filter sets for Cy3 and the nuclear stain.

Protocol 4: Fluorescence Microscopy and Imaging

Microscope Settings:

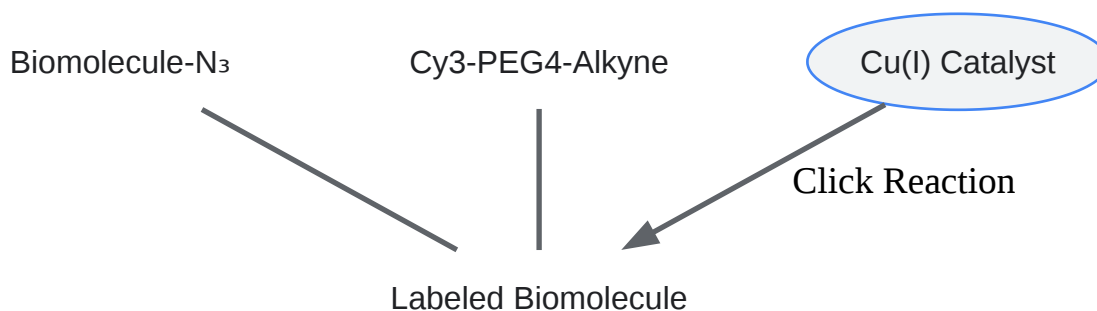
- **Excitation:** Cy3 can be efficiently excited by a 532 nm or 561 nm laser line. For widefield microscopy, a TRITC filter set is appropriate.
- **Emission:** Collect the fluorescence emission in a range of approximately 560-600 nm.
- **Multiplexing:** Cy3 can be used in multi-color imaging experiments with other fluorophores such as DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 647 (far-red), ensuring minimal spectral overlap.

Visualizations



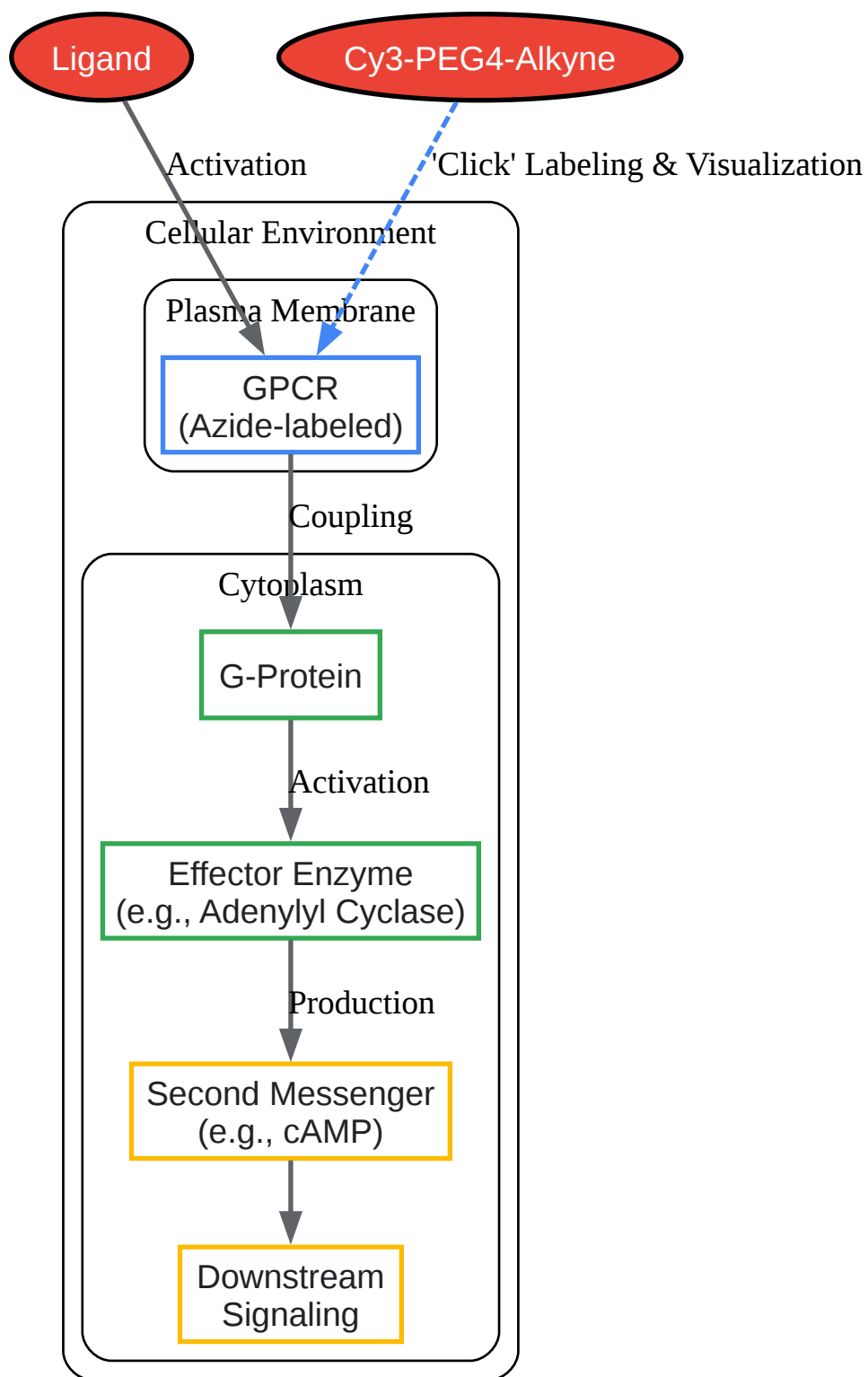
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Caption: Experimental workflow for labeling and imaging with **Cy3-PEG4-Alkyne**.



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Caption: Schematic of the CuAAC "Click" Reaction.



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Caption: Visualizing GPCR signaling with click chemistry.

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